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Introduction: The Strategic Utility of Substituted
Phenylboronic Acids
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two

hydroxyl groups attached to the boron atom.[1] Their unique electronic properties, general

stability, and low toxicity make them indispensable reagents in modern organic chemistry.[2][3]

While the broader family of boronic acids is renowned for its role in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction, the specific functionality of individual derivatives offers

chemists precise control over molecular architecture.[2][3]

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a highly functionalized synthetic building

block of significant interest to researchers in medicinal chemistry and materials science. Its

structure, featuring a sterically hindered and electronically modulated phenyl ring, provides a

unique scaffold for creating complex molecular entities. This guide offers a detailed

examination of its molecular structure, physicochemical properties, and synthetic relevance,

providing field-proven insights for its application in advanced research and development

projects.
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Molecular Structure and Physicochemical Profile
The precise arrangement of functional groups on the phenyl ring dictates the reactivity and

utility of (2,4-Dichloro-6-hydroxyphenyl)boronic acid. The molecule consists of a central

benzene ring substituted with a boronic acid (-B(OH)₂) group, a hydroxyl (-OH) group, and two

chlorine (-Cl) atoms.

The IUPAC name for this compound is (2,4-Dichloro-6-hydroxyphenyl)boronic acid. Its

structural and chemical identifiers are summarized below.

Table 1: Physicochemical and Computational Data

Property Value Source(s)

CAS Number 1028332-22-0 [4][5][6][7]

Molecular Formula C₆H₅BCl₂O₃ [4]

Molecular Weight 206.82 g/mol [4][6][7]

SMILES Notation
OC1=C(B(O)O)C(Cl)=CC(Cl)=

C1
[4]

Topological Polar Surface Area

(TPSA)
60.69 Å² [4][8]

LogP (octanol-water partition

coeff.)
0.3788 [4][8]

Hydrogen Bond Donors 3 [4]

Hydrogen Bond Acceptors 3 [4]

Rotatable Bonds 1 [4]

Structural Visualization
The spatial relationship between the substituents is critical. The hydroxyl and boronic acid

groups are ortho to each other, creating a potential for intramolecular hydrogen bonding which

can influence the compound's conformation and reactivity. The two chlorine atoms are
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positioned at the 2- and 4-positions relative to the boronic acid group, imparting significant

electronic and steric effects.

Caption: 2D molecular structure of (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Reactivity, Synthesis, and Mechanistic
Considerations
Electronic and Steric Effects
The chemical behavior of (2,4-Dichloro-6-hydroxyphenyl)boronic acid is a direct

consequence of its substitution pattern.

Lewis Acidity: Like all boronic acids, the boron atom possesses a vacant p-orbital, making it

a Lewis acid. This allows it to reversibly interact with Lewis bases, a property fundamental to

its role in catalysis and as a chemical sensor.[2]

Inductive and Resonance Effects: The two chlorine atoms are strongly electron-withdrawing

via induction, which decreases the electron density of the aromatic ring. This makes the C-B

bond more polarized and can influence the kinetics of transmetalation in cross-coupling

reactions. The hydroxyl group is an activating group, donating electron density to the ring

through resonance, although this effect is modulated by the adjacent chlorine and boronic

acid groups.

Steric Hindrance: The presence of substituents ortho to the boronic acid group (the hydroxyl

and a chlorine atom) creates significant steric bulk. This hindrance can be a critical

experimental parameter, often requiring more forcing reaction conditions (e.g., higher

temperatures, stronger bases, or specialized ligands) to achieve successful cross-coupling.

However, this can also be leveraged to achieve selective transformations.

Synthetic Pathways
Arylboronic acids are typically synthesized via two primary routes.[3] While specific, peer-

reviewed synthesis protocols for this exact molecule are proprietary or found within patent

literature, the general methodologies apply.
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Route 1: Grignard/Organolithium

Route 2: Metal-Catalyzed Borylation

Protected Dichloro-iodophenol
Aryl Grignard or

Aryllithium Intermediate
Mg or n-BuLi (2,4-Dichloro-6-hydroxyphenyl)boronic acid

1. + Borate Ester
2. Hydrolysis

Trialkyl Borate
(e.g., B(OMe)₃)

Acidic Hydrolysis

Protected Dichloro-bromophenol

(2,4-Dichloro-6-hydroxyphenyl)boronic acid
Pd-catalyzed

coupling

Bis(pinacolato)diboron
(B₂pin₂)

Pd Catalyst + Ligand

Click to download full resolution via product page

Caption: General synthetic workflows for arylboronic acids.

From Organometallic Precursors: This classic approach involves the reaction of an

organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate ester,

followed by acidic hydrolysis.[3][9] For this specific molecule, the starting material would

likely be a doubly protected 3,5-dichloro-2-halophenol to prevent side reactions with the

acidic proton of the hydroxyl group and the boronic acid itself.

Palladium-Catalyzed Borylation: Modern methods often employ palladium-catalyzed cross-

coupling reactions (a variation of the Suzuki-Miyaura reaction) between an aryl halide and a
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diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This route often offers greater

functional group tolerance.

Applications in Research and Drug Development
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is not an end-product but a strategic

intermediate. Its value lies in its ability to serve as a cornerstone for building more complex,

high-value molecules.

Core Directive: Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is in the Suzuki-Miyaura reaction to form a new carbon-

carbon bond.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add (2,4-Dichloro-6-hydroxyphenyl)boronic acid (1.2-1.5 equivalents), the

desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%),

and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF).

Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

The choice of base is critical and must be optimized; it activates the boronic acid for

transmetalation to the palladium center.

Reaction Execution: Heat the reaction mixture with vigorous stirring to the optimized

temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent

(e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous

Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column

chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the consumption of starting

materials and the appearance of a new, less polar spot on TLC (or a new peak with the

expected mass in LC-MS). The identity and purity of the final product must be confirmed by

NMR spectroscopy and mass spectrometry.
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Potential Research Areas
Medicinal Chemistry: The dichlorinated phenyl motif is present in numerous bioactive

compounds. This building block allows for the systematic exploration of structure-activity

relationships (SAR) by coupling it to various heterocyclic or aromatic partners. The hydroxyl

group provides a handle for further functionalization, such as etherification or esterification,

to modulate properties like solubility and metabolic stability.

Materials Science: Arylboronic acids are used to synthesize conjugated polymers and

organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the

dichloro- and hydroxyl-substituents can be used to tune the optical and electronic

characteristics of novel materials.

Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety and reagent integrity is paramount.

Safety Precautions: (2,4-Dichloro-6-hydroxyphenyl)boronic acid is classified as harmful if

swallowed and causes skin, eye, and respiratory irritation.[7] Always handle this chemical in

a certified fume hood while wearing appropriate personal protective equipment (PPE),

including safety glasses, a lab coat, and nitrile gloves.

Storage: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon

prolonged storage, especially if exposed to air or moisture. It is crucial to store the

compound in a tightly sealed container at the recommended temperature of 2-8°C,

preferably under an inert atmosphere.[4][7]

Conclusion
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a powerful and versatile intermediate for

advanced chemical synthesis. Its densely functionalized structure presents both challenges

and opportunities. A thorough understanding of its electronic properties, steric profile, and

reactivity is essential for leveraging its full potential in the design and synthesis of novel

compounds for pharmaceutical and material science applications. The insights and protocols

provided in this guide serve as a foundational resource for researchers aiming to incorporate

this valuable building block into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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